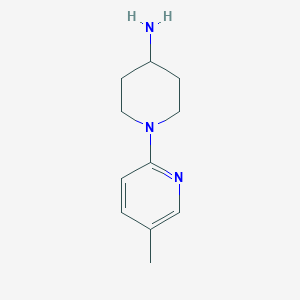

1-(5-Methylpyridin-2-yl)piperidin-4-amine

Description

The exact mass of the compound this compound is 191.142247555 g/mol and the complexity rating of the compound is 175. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-methylpyridin-2-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-9-2-3-11(13-8-9)14-6-4-10(12)5-7-14/h2-3,8,10H,4-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEOMBKEYFJWMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)N2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588474 | |

| Record name | 1-(5-Methylpyridin-2-yl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252578-19-1, 596817-94-6 | |

| Record name | 1-(5-Methylpyridin-2-yl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-methylpyridin-2-yl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Methylpyridin-2-yl)piperidin-4-amine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-(5-Methylpyridin-2-yl)piperidin-4-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document delves into the structural elucidation, potential applications, and key chemical characteristics of this compound, offering valuable insights for researchers and professionals in the field. While specific experimental data for some physical and spectroscopic properties are not publicly available, this guide synthesizes information from analogous structures and relevant patents to provide a robust profile.

Introduction

This compound, with the CAS number 518285-55-7 for the free base and 793675-05-5 for its dihydrochloride salt, is a molecule that combines the structural features of a substituted pyridine and a piperidine ring system. This unique amalgamation of two key pharmacophores makes it a valuable building block in the synthesis of novel therapeutic agents. The presence of a primary amine on the piperidine ring and the substituted pyridine moiety allows for diverse chemical modifications, enabling the exploration of a broad chemical space for drug development.

The core structure is comprised of a piperidine ring, a ubiquitous feature in many pharmaceuticals, attached via a nitrogen atom to a 5-methylpyridine ring. The primary amine at the 4-position of the piperidine ring serves as a crucial functional group for further derivatization and interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperidine ring N-substituted with a 5-methylpyridin-2-yl group, and a primary amino group at the 4-position of the piperidine ring.

Molecular Formula: C₁₁H₁₇N₃

Molecular Weight: 191.27 g/mol

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Predicted Value/Information | Source/Justification |

| Melting Point | Likely a solid at room temperature. The dihydrochloride salt is expected to have a higher melting point. | General property of similar aromatic amines and their salts. |

| Boiling Point | High boiling point, likely >300 °C at atmospheric pressure. | Inferred from the molecular weight and presence of polar functional groups capable of hydrogen bonding. |

| Solubility | The free base is expected to be soluble in organic solvents like methanol, ethanol, and DMSO. The dihydrochloride salt is likely to be soluble in water and lower alcohols. | Based on the polarity of the molecule and general solubility of amine salts. |

| pKa | The piperidine nitrogen and the primary amine will have basic pKa values, likely in the range of 8-10. The pyridine nitrogen will be less basic. | Typical pKa values for secondary aliphatic amines and primary aliphatic amines. |

Synthesis

A key synthetic route to this compound is through reductive amination. This method is described in patent EP2476677A1 and involves the reaction of 2-amino-5-methylpyridine with a protected 4-piperidone derivative, followed by deprotection.[1]

General Synthetic Workflow

The synthesis can be conceptualized in the following two main stages:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from EP2476677A1)

The following protocol is an example of the synthesis of the dihydrobromide salt of the target compound.[1]

Step 1: Reductive Amination

-

To a suspension of sodium borohydride in a suitable solvent such as toluene, add 2-amino-5-methylpyridine.

-

Heat the reaction mixture (e.g., to around 52°C) and stir for a period of time (e.g., 1 hour).

-

Cool the reaction mixture (e.g., to 0-10°C) and add acetic acid.

-

To this mixture, add an N-protected 4-piperidone derivative (e.g., an N-alkoxycarbonyl-4-piperidone).

-

Allow the reaction to proceed at a controlled temperature.

-

Upon completion, the protected intermediate, a 4-(5-methylpyridin-2-ylamino)piperidine-1-carboxylic acid derivative, is formed.

Step 2: Deprotection and Salt Formation

-

The protected intermediate is then subjected to deprotection under acidic conditions. For example, heating in a hydrogen bromide-acetic acid solution.

-

This step removes the protecting group from the piperidine nitrogen.

-

After the reaction, the mixture is cooled, and the product, 5-methyl-2-(piperidin-4-ylamino)pyridine dihydrobromide, precipitates.

-

The precipitated solid can be filtered, washed with a suitable solvent like ethanol, and dried under reduced pressure.

Note: The choice of protecting group for the 4-piperidone is crucial for the success of the synthesis and ease of removal. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

Spectroscopic Characterization

While specific, verified spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure. Chemical vendors often possess this data for their products.[2]

¹H NMR Spectroscopy (Predicted)

-

Pyridine Ring Protons: Signals corresponding to the three protons on the pyridine ring are expected in the aromatic region (δ 6.0-8.0 ppm). The proton adjacent to the nitrogen and the methyl group will likely appear as a singlet or a narrow doublet, while the other two protons will show characteristic doublet or doublet of doublets splitting patterns.

-

Piperidine Ring Protons: The protons on the piperidine ring will appear as complex multiplets in the aliphatic region (δ 1.5-4.0 ppm). The protons alpha to the nitrogen attached to the pyridine ring will be shifted downfield.

-

Methyl Protons: A singlet corresponding to the methyl group on the pyridine ring is expected around δ 2.0-2.5 ppm.

-

Amine Protons: The protons of the primary amine (NH₂) will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted)

-

Pyridine Ring Carbons: Six distinct signals are expected in the downfield region (δ 100-160 ppm) corresponding to the carbons of the pyridine ring.

-

Piperidine Ring Carbons: Four signals are expected for the piperidine ring carbons in the aliphatic region (δ 25-60 ppm). The carbons adjacent to the nitrogens will be shifted further downfield.

-

Methyl Carbon: A signal for the methyl carbon is expected in the upfield region (δ 15-25 ppm).

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretching: The primary amine will show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching will be observed below 3000 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

-

N-H Bending: An N-H bending (scissoring) vibration for the primary amine is expected around 1600 cm⁻¹.

Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 191. Fragmentation patterns would likely involve cleavage of the piperidine ring and the bond between the two rings.

Potential Applications and Research Interest

This compound is a key intermediate in the synthesis of various biologically active molecules. Its structural motifs are found in compounds targeting a range of receptors and enzymes. For instance, derivatives of this compound are explored as opioid µ antagonists, which have potential applications in treating side effects of opioid agonists, such as constipation and nausea.[1] The versatility of the primary amine allows for the facile introduction of various side chains and functional groups, making it an attractive scaffold for combinatorial chemistry and lead optimization in drug discovery programs.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. Therefore, it should be handled with the care appropriate for a novel chemical substance and with consideration of the hazards associated with its constituent functional groups (aromatic amines and aliphatic amines).

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.

-

Ingestion and Inhalation: Avoid ingestion and inhalation of dust or vapors.

Potential Hazards (Inferred from Structurally Related Compounds):

-

Skin and Eye Irritation: Amines can be irritating to the skin and eyes.

-

Toxicity: Aromatic amines can have varying degrees of toxicity.

-

Sensitization: May cause skin sensitization upon repeated exposure.

In case of exposure, follow standard first-aid procedures and seek medical attention. For disposal, follow local regulations for chemical waste.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis via reductive amination is a well-established and scalable method. While a complete, experimentally verified dataset of its physicochemical and spectroscopic properties is not fully available in the public domain, this guide provides a comprehensive overview based on existing literature and predictive methodologies. As research into novel therapeutics continues, the importance of such well-defined molecular scaffolds is likely to grow, making a thorough understanding of their chemistry essential for the scientific community.

References

Biological activity of 1-(5-Methylpyridin-2-yl)piperidin-4-amine

An In-Depth Technical Guide on the Biological Significance of 1-(5-Methylpyridin-2-yl)piperidin-4-amine: A Key Scaffold in Modern Drug Discovery

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of this compound, a pivotal chemical intermediate in the synthesis of pharmacologically active compounds. While not possessing significant intrinsic biological activity, this molecule serves as a crucial scaffold for the development of potent and selective modulators of various biological targets. This document will delve into its synthesis, its role as a versatile building block in medicinal chemistry, and the diverse therapeutic applications of its derivatives, ranging from opioid receptor antagonism to anticancer and antimicrobial agents. We will explore the structure-activity relationships of these derivatives and provide conceptual experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging this scaffold for novel therapeutic interventions.

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of modern drug discovery, the identification and optimization of core molecular scaffolds are paramount to the successful development of novel therapeutics. This compound represents a prime example of such a scaffold—a structurally robust yet chemically versatile intermediate that has enabled the creation of a diverse array of biologically active molecules. While this compound itself is not a therapeutic agent, its true value lies in its utility as a foundational building block. The strategic combination of a methyl-substituted pyridine ring and a 4-aminopiperidine moiety provides a unique three-dimensional architecture and a key handle for further chemical elaboration. This guide will illuminate the synthesis of this important intermediate and explore the rich pharmacology of the molecules derived from it, underscoring its significance in contemporary medicinal chemistry.

Synthesis and Chemical Profile

The efficient synthesis of this compound is critical for its application in drug discovery programs. Several synthetic routes have been reported, primarily in patent literature, highlighting its industrial relevance. A common and effective method involves the reductive amination of a protected 4-piperidone derivative with 2-amino-5-methylpyridine.

Conceptual Synthetic Protocol: Reductive Amination

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

2-amino-5-methylpyridine

-

tert-butyl 4-oxopiperidine-1-carboxylate

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (4M in 1,4-dioxane)

-

Diethyl ether

Procedure:

-

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and 2-amino-5-methylpyridine (1.1 eq) in DCE, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCE.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

-

Dissolve the crude Boc-protected product in a minimal amount of 1,4-dioxane and add an excess of 4M HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or LC-MS).

-

The hydrochloride salt of the product will precipitate. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain this compound hydrochloride.

A Scaffold for Diverse Biological Targets

The true utility of this compound is demonstrated by the wide range of biological activities exhibited by its derivatives. The primary amine of the piperidine ring serves as a convenient point for chemical modification, allowing for the introduction of various pharmacophores.

Opioid Receptor Antagonism

A significant application of this scaffold is in the synthesis of peripherally acting µ-opioid receptor antagonists. For instance, it is a key intermediate in the production of N-(5-methylpyridin-2-yl)-N-(piperidinyl)-2-furancarboxamide derivatives.[1] These compounds are designed to mitigate the undesirable side effects of opioid analgesics, such as constipation, without compromising their central analgesic effects.[1]

Antimicrobial and Antifungal Potential

The 4-aminopiperidine core is a recognized pharmacophore in the development of antimicrobial and antifungal agents.[2][3] While direct studies on this compound derivatives in this context are limited, the broader class of N-substituted 4-aminopiperidines has shown promising activity against various fungal pathogens, including Candida and Aspergillus species.[2] The mechanism of action for some of these compounds involves the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[2]

Antitubercular Activity

Derivatives of piperidine have been investigated as potential agents against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies on a series of piperidine derivatives revealed that modifications to the piperidine ring and its substituents can lead to potent inhibitors of MenA, an essential enzyme in the mycobacterial menaquinone biosynthesis pathway.[4] This suggests that derivatives of this compound could be explored for their potential as novel antitubercular agents.

Kinase Inhibition in Oncology

The pyridine and piperazine/piperidine moieties are common features in many kinase inhibitors used in cancer therapy.[5][6] For example, derivatives of 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine are intermediates in the synthesis of CDK4/6 inhibitors like abemaciclib.[5] The structural similarity of this compound to these intermediates suggests its potential as a scaffold for the development of novel kinase inhibitors.

Visualization of Synthetic and Therapeutic Pathways

To visually summarize the information presented, the following diagrams illustrate the synthetic utility and therapeutic potential of the this compound scaffold.

Caption: Synthetic pathway for this compound.

Caption: Therapeutic areas derived from the core scaffold.

Data Summary

The following table summarizes the classes of derivatives and their potential biological activities based on the available literature for structurally related compounds.

| Derivative Class | Target/Activity | Therapeutic Area |

| N-Acyl Derivatives | µ-Opioid Receptor Antagonism | Gastroenterology (Opioid-Induced Constipation) |

| N-Alkyl/Aryl Derivatives | Ergosterol Biosynthesis Inhibition | Infectious Disease (Antifungal) |

| Novel Piperidine Analogs | Menaquinone Biosynthesis (MenA) | Infectious Disease (Tuberculosis) |

| Pyridinyl-piperidine Derivatives | Protein Kinases (e.g., CDK4/6) | Oncology |

Conclusion

This compound stands out as a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility and the chemical tractability of its primary amine functionality have made it a cornerstone for the development of a wide range of therapeutic agents. While the core molecule itself is not biologically active, its derivatives have shown significant promise in diverse areas such as opioid-related side effects, infectious diseases, and oncology. This technical guide has provided an in-depth overview of the synthesis, derivatization, and therapeutic potential of this important chemical entity. It is our hope that this information will inspire further research and development efforts aimed at leveraging this scaffold to create the next generation of innovative medicines.

References

- 1. EP2476677A1 - Process for production of 4-(5-methylpyridin-2-ylamino)piperidine-1-carboxylic acid derivatives - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5 | Benchchem [benchchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Introduction: The Significance of 1-(5-Methylpyridin-2-yl)piperidin-4-amine

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(5-Methylpyridin-2-yl)piperidin-4-amine

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound this compound, a molecule of significant interest to researchers in medicinal chemistry and drug development. The guide is structured to offer not just data, but a deep understanding of the underlying principles and experimental considerations essential for its accurate characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This compound belongs to a class of N-arylpiperidine derivatives, a scaffold commonly found in a wide array of biologically active compounds and approved pharmaceuticals. The unique structural combination of a substituted pyridine ring and a 4-aminopiperidine moiety suggests potential applications in targeting central nervous system (CNS) receptors or other biological targets where this specific arrangement can lead to favorable binding interactions. Accurate and unambiguous structural confirmation is the bedrock of any drug discovery program, making a thorough understanding of its spectroscopic signature paramount.

This guide will provide a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, and mass spectra, grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and Key Features

A clear visualization of the molecule is the first step in predicting its spectroscopic behavior.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted spectrum of this compound will exhibit distinct signals for the pyridine and piperidine moieties.

Recommended Experimental Protocol

A well-defined protocol is crucial for obtaining high-quality, reproducible data.

Instrumentation:

-

Spectrometer: 400 MHz NMR spectrometer or higher.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). CDCl₃ is a good starting point for many organic molecules, while DMSO-d₆ is excellent for ensuring the exchangeable amine protons are clearly visible.[1]

-

Concentration: Approximately 5-10 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.[2]

-

Temperature: 298 K (25 °C).

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

Predicted ¹H NMR Data

The chemical shifts are predicted based on the electronic environment of each proton. The electron-withdrawing nature of the pyridine ring and the nitrogen atoms will significantly influence the downfield shifts of adjacent protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Pyridine H-6 | ~8.0 | d | ~2.0 | 1H |

| Pyridine H-4 | ~7.3 | dd | ~8.0, 2.0 | 1H |

| Pyridine H-3 | ~6.5 | d | ~8.0 | 1H |

| Piperidine H-2ax, H-6ax | ~4.0 | d | ~12.0 | 2H |

| Piperidine H-2eq, H-6eq | ~3.0 | t | ~12.0 | 2H |

| Piperidine H-4 | ~2.8 | m | - | 1H |

| Pyridine -CH₃ | ~2.2 | s | - | 3H |

| Piperidine H-3ax, H-5ax | ~1.9 | qd | ~12.0, 4.0 | 2H |

| Piperidine H-3eq, H-5eq | ~1.4 | dt | ~12.0, 4.0 | 2H |

| -NH₂ | ~1.6 (broad) | s | - | 2H |

Interpretation and Rationale

-

Pyridine Protons: The protons on the pyridine ring are expected to be in the aromatic region (6.5-8.5 ppm). The proton at the 6-position (H-6), being adjacent to the nitrogen, will be the most deshielded. The methyl group at the 5-position will have a slight shielding effect on the adjacent protons.

-

Piperidine Protons: The protons on the carbons adjacent to the piperidine nitrogen (H-2 and H-6) are significantly deshielded due to the inductive effect of the nitrogen and the electronic pull of the attached pyridine ring. The axial and equatorial protons will be distinct, with the axial protons typically appearing at a slightly different shift than the equatorial ones. The protons at the 3 and 5 positions will be further upfield, and the proton at the 4-position, being attached to the carbon bearing the amine group, will be a complex multiplet.

-

Amine Protons: The protons of the primary amine (-NH₂) will likely appear as a broad singlet. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR provides crucial information about the carbon skeleton of the molecule.

Recommended Experimental Protocol

Instrumentation:

-

Spectrometer: 100 MHz (for a 400 MHz ¹H instrument) or higher.

-

Solvent and Concentration: Same as for ¹H NMR.

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2 seconds.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | ~158 |

| Pyridine C-5 | ~148 |

| Pyridine C-6 | ~138 |

| Pyridine C-3 | ~125 |

| Pyridine C-4 | ~108 |

| Piperidine C-2, C-6 | ~50 |

| Piperidine C-4 | ~49 |

| Piperidine C-3, C-5 | ~34 |

| Pyridine -CH₃ | ~17 |

Interpretation and Rationale

-

Pyridine Carbons: The carbons of the pyridine ring will appear in the downfield region. The carbon attached to the piperidine nitrogen (C-2) will be the most deshielded.

-

Piperidine Carbons: The piperidine carbons will be in the aliphatic region. The carbons adjacent to the nitrogen (C-2 and C-6) and the carbon bearing the amine group (C-4) will be the most downfield in this group.

-

Methyl Carbon: The methyl carbon attached to the pyridine ring will be the most upfield signal in the spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Recommended Experimental Protocol

Instrumentation:

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source is recommended.[3]

-

Ionization Mode: Positive ion mode (ESI+) should be used due to the basic nature of the nitrogen atoms, which are readily protonated.[3]

Method:

-

Full Scan: Acquire a full scan spectrum (e.g., m/z 50-500) to determine the mass of the protonated molecule, [M+H]⁺.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and perform a product ion scan to observe the fragmentation pattern.[3]

Predicted Mass Spectrum Data

-

Molecular Formula: C₁₁H₁₈N₃

-

Molecular Weight: 192.28 g/mol

-

[M+H]⁺ (Precursor Ion): m/z 193.16

Predicted Fragmentation Pattern

The fragmentation of N-arylpiperidines is often initiated at the protonated nitrogen atom.[3] The following diagram illustrates the most likely fragmentation pathways.

Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.

Interpretation of Key Fragments:

-

m/z 176: This fragment would result from the loss of ammonia (NH₃) from the protonated molecular ion.

-

m/z 121: A common fragmentation pathway for N-substituted piperidines involves cleavage of the piperidine ring.[3] This fragment likely corresponds to the protonated 5-methyl-2-vinylpyridine ion.

-

m/z 93: This fragment corresponds to the protonated 5-methylpyridine moiety.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound. By combining established principles of NMR and MS with data from structurally related compounds, researchers can confidently approach the analysis of this and similar molecules. The detailed protocols and interpretations serve as a valuable resource for ensuring data quality and accuracy in any research and development setting.

References

A Technical Guide to the Solubility and Stability of 1-(5-Methylpyridin-2-yl)piperidin-4-amine: A Preformulation Perspective

Introduction: Bridging Structure and Developability

In the landscape of modern drug discovery, the piperidine and pyridine moieties are foundational scaffolds, celebrated for their prevalence in approved therapeutics and their ability to impart favorable pharmacological properties. The compound 1-(5-Methylpyridin-2-yl)piperidin-4-amine represents a confluence of these two critical heterocycles. The pyridine ring, with its nitrogen atom, can enhance metabolic stability and receptor binding affinity through hydrogen bonding, while the saturated piperidine ring offers a versatile, three-dimensional scaffold that can improve physicochemical properties like solubility.

This technical guide serves as a comprehensive framework for researchers, medicinal chemists, and drug development professionals tasked with characterizing the preformulation landscape of this compound. As direct experimental data for this specific molecule is not extensively available in public literature, this document provides a predictive analysis based on its constituent structural motifs and outlines authoritative, field-proven methodologies for its empirical evaluation. Understanding the solubility and stability of a drug candidate is a non-negotiable prerequisite for its advancement, directly influencing bioavailability, formulation design, and ultimately, therapeutic success. This guide explains the causality behind experimental choices, providing self-validating protocols to ensure scientific integrity and robust data generation.

Part 1: The Solubility Profile

Solubility is a critical determinant of a drug's absorption and bioavailability. For a molecule like this compound, which contains multiple basic centers, solubility is expected to be intrinsically linked to pH.

Anticipated Physicochemical Properties and Solubility Behavior

A thorough understanding of a molecule's physicochemical properties is the first step in predicting its behavior. The properties for this compound can be reliably predicted using industry-standard computational models such as those from ChemAxon or ACD/Labs.

| Property | Predicted Value | Scientific Rationale & Anticipated Impact |

| Molecular Formula | C₁₁H₁₇N₃ | The empirical formula determines the molecular weight. |

| Molecular Weight | 191.27 g/mol | A relatively low molecular weight is generally favorable for good solubility and permeability. |

| pKa (Strongest Basic) | ~9.5-10.5 | This is predicted for the secondary amine within the piperidine ring. The pKa is slightly lower than that of unsubstituted piperidine (~11.2) due to the electron-withdrawing effect of the attached pyridine ring. This site will be fully protonated in the acidic environment of the stomach, driving high aqueous solubility. |

| pKa (Second Basic) | ~4-5 | This is predicted for the pyridine ring nitrogen. The exact value is modulated by the electron-donating methyl and amino-piperidine substituents. This center's protonation contributes to solubility in acidic to neutral pH ranges. |

| Predicted LogP | ~1.5-2.0 | The octanol-water partition coefficient suggests moderate lipophilicity. This indicates a balance between aqueous solubility and membrane permeability. While the core structure is lipophilic, the basic nitrogens provide a mechanism for pH-dependent aqueous solubility. The piperidine ring itself, while nonpolar, can be part of molecules with improved solubility. |

Based on these properties, this compound is expected to exhibit classic pH-dependent solubility. At low pH (e.g., pH 1-4), both primary basic centers will be protonated, forming a dicationic salt with significantly enhanced aqueous solubility. As the pH increases above the lower pKa, the pyridine nitrogen will deprotonate, reducing solubility. As the pH further increases above the higher pKa, the piperidine nitrogen will deprotonate, leading to the neutral free base, which is expected to have the lowest aqueous solubility.

Experimental Protocol for pH-Dependent Equilibrium Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility. The following protocol is aligned with World Health Organization (WHO) Biopharmaceutical Classification System (BCS) guidelines.

Objective: To determine the equilibrium solubility of this compound in aqueous buffers across a physiologically relevant pH range at 37 °C.

Methodology Rationale: This protocol uses pharmacopoeial buffers to simulate the pH conditions of the gastrointestinal tract (pH 1.2, 4.5, 6.8). Incubation at 37 °C reflects human body temperature. A 48-hour equilibration period is chosen to ensure a true equilibrium is reached between the solid and dissolved states, which is critical for thermodynamic solubility. Analysis by a validated HPLC-UV method ensures accurate and specific quantification of the dissolved compound.

Step-by-Step Protocol:

-

Buffer Preparation: Prepare three buffers as per USP standards: 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8). Verify the final pH of each buffer at 37 °C.

-

Sample Preparation: Add an excess amount of solid this compound to separate vials for each buffer condition (in triplicate). A visible amount of undissolved solid must remain to ensure saturation.

-

Equilibration: Add a precise volume (e.g., 2 mL) of the respective pre-warmed (37 °C) buffer to each vial. Seal the vials tightly and place them in an orbital shaker set to 37 °C. Agitate for 48 hours.

-

Phase Separation: After 48 hours, stop the agitation and allow the vials to stand in the 37 °C incubator for at least 2 hours to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a chemically inert 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove all solid particles. This step is critical to avoid overestimation of solubility.

-

Dilution and Quantification: Dilute the clear filtrate with an appropriate mobile phase to a concentration within the validated range of the analytical method. Analyze the diluted samples using a calibrated and validated HPLC-UV method to determine the concentration.

-

pH Verification: Measure the final pH of the remaining solution in each vial to ensure the buffer capacity was not exceeded.

-

Data Reporting: Report the solubility as an average of the triplicates in both mg/mL and µM for each pH condition.

Visualization: Solubility Determination Workflow

Discovery and history of 1-(5-Methylpyridin-2-yl)piperidin-4-amine

An In-depth Technical Guide to the Synthesis and Putative History of 1-(5-Methylpyridin-2-yl)piperidin-4-amine

Foreword: The Genesis of a Privileged Scaffold

Therefore, the "discovery" of this specific molecule likely occurred not as a singular event, but as a logical step within a broader Structure-Activity Relationship (SAR) campaign. Researchers in fields such as oncology, neuroscience, or infectious diseases would systematically synthesize libraries of related compounds to optimize potency, selectivity, and pharmacokinetic profiles. The combination of a 5-methylpyridine, which offers a specific electronic and steric profile, with a 4-aminopiperidine, a common linker and pharmacophore, represents a rational design choice for exploring chemical space around a given biological target. This guide, therefore, serves as a reconstruction of the synthetic pathways and scientific rationale that would underpin the development of such a compound.

Retrosynthetic Analysis: Strategic Pathways to the Core Structure

The synthesis of this compound can be approached through several robust and well-established methodologies in organic chemistry. The primary disconnection lies at the C-N bond between the pyridine and piperidine rings. This leads to three principal retrosynthetic strategies, each with its own merits regarding starting material availability, reaction conditions, and scalability.

References

- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

1-(5-Methylpyridin-2-yl)piperidin-4-amine and its role as a kinase inhibitor intermediate

An In-depth Technical Guide to 1-(5-Methylpyridin-2-yl)piperidin-4-amine: A Privileged Scaffold for Kinase Inhibitor Development

Foreword: The Strategic Importance of Privileged Scaffolds in Kinase Inhibitor Design

In the landscape of modern drug discovery, particularly within oncology, protein kinases have emerged as one of the most critical classes of therapeutic targets.[1] Their integral role in cellular signaling pathways, governing processes from proliferation to apoptosis, also makes their dysregulation a hallmark of many cancers. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of precision medicine. Central to this effort is the identification and utilization of "privileged structures"—molecular scaffolds that are capable of interacting with key features of the ATP-binding pocket across numerous kinases.[2] The this compound core is a quintessential example of such a scaffold, offering a unique combination of structural rigidity, synthetic tractability, and versatile interaction points for the rational design of potent and selective kinase inhibitors. This guide provides a comprehensive overview of its synthesis, derivatization, and strategic application in the development of next-generation kinase inhibitors.

Physicochemical and Structural Analysis of the Core Intermediate

This compound is a bicyclic heteroaromatic compound that marries two critical pharmacophores: a substituted pyridine ring and a 4-aminopiperidine moiety. This combination imparts a favorable balance of physicochemical properties essential for drug development.

-

The Pyridine Moiety: The 5-methyl-substituted pyridine ring is a key hydrogen bond acceptor, often interacting with the "hinge" region of the kinase ATP-binding site. This interaction is fundamental for anchoring the inhibitor within the active site.

-

The Piperidine Ring: As a saturated heterocycle, the piperidine ring serves as a non-planar, three-dimensional linker that can improve metabolic stability and aqueous solubility compared to more lipophilic, planar linkers.[2][3][4] Its conformational flexibility allows for optimal positioning of substituents within the target's binding pocket.

-

The 4-Amino Group: This primary amine is the critical vector for synthetic elaboration. It serves as a nucleophilic handle for introducing a wide array of side chains and "warheads" that can be tailored to target specific amino acid residues within the kinase, thereby dictating the inhibitor's potency and selectivity profile.

Physicochemical Data Summary

| Property | Value | Significance in Drug Design |

| Molecular Formula | C₁₁H₁₇N₃ | Provides the elemental composition. |

| Molecular Weight | 191.27 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| pKa (Predicted) | ~9.5 (Piperidine N), ~4.5 (Pyridine N) | The basicity of the piperidine nitrogen is crucial for forming strong ionic interactions and can influence cell permeability and solubility.[2] |

| LogP (Predicted) | ~1.5 - 2.0 | Indicates a balance between lipophilicity for membrane permeability and hydrophilicity for aqueous solubility.[2] |

Synthesis of the this compound Scaffold

The construction of this core intermediate is a critical first step in the synthesis of a larger family of kinase inhibitors. A common and efficient method involves a nucleophilic aromatic substitution followed by a reductive amination sequence.

Overall Synthetic Workflow

Caption: Synthetic route to the core intermediate.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol is a representative example based on established chemical transformations.[5]

Step 1: Reductive Amination to form tert-butyl 4-((5-methylpyridin-2-yl)amino)piperidine-1-carboxylate

-

Reaction Setup: To a solution of 2-amino-5-methylpyridine (1.0 eq) and tert-butyl 4-oxopiperidine-1-carboxylate (1.1 eq) in dichloroethane (DCE, ~0.2 M), add acetic acid (AcOH, 2.0 eq).

-

Reagent Addition: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes, maintaining the temperature below 30°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the protected intermediate as a solid.

Step 2: Boc Deprotection to yield this compound

-

Reaction Setup: Dissolve the purified intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Reagent Addition: Add an excess of a strong acid, such as hydrochloric acid (4M HCl in dioxane) or trifluoroacetic acid (TFA), dropwise at 0°C.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid is often the hydrochloride or trifluoroacetate salt of the desired product. It can be triturated with diethyl ether or another non-polar solvent to induce precipitation, filtered, and dried under vacuum to yield the final product. A basic work-up can be performed to obtain the free base if required.

Application as a Kinase Inhibitor Intermediate: A Case Study

The true utility of the this compound scaffold is realized upon its derivatization. The primary amine is a versatile point of attachment for moieties that can confer potency and selectivity for a specific kinase target. A common strategy involves acylation to introduce a group that can form additional interactions or a covalent bond with the target kinase.

Case Study: Synthesis of a Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor

Bruton's Tyrosine Kinase (BTK) is a clinically validated target in B-cell malignancies. Many successful BTK inhibitors utilize an acrylamide "warhead" to form a covalent bond with a cysteine residue (Cys481) in the active site. Here, we outline the synthesis of a hypothetical but representative covalent BTK inhibitor.[6]

Derivatization Workflow

Caption: Acylation of the core to form a final inhibitor.

Detailed Experimental Protocol: Amide Coupling

-

Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).

-

Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq) to the solution.

-

Acylating Agent Addition: In a separate flask, prepare a solution of the activated acrylamide precursor (e.g., acryloyl chloride or a corresponding activated ester, 1.1 eq). Add this solution dropwise to the amine solution at 0°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Work-up and Isolation: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor.

Illustrative Structure-Activity Relationship (SAR)

The potency of inhibitors derived from this scaffold can be fine-tuned by modifying the appended group. The following table provides a hypothetical SAR based on common observations in kinase inhibitor development.[7][8]

| Compound ID | R-Group (Attached to 4-amino) | Target Kinase IC₅₀ (nM) | Rationale for Change |

| 1 | H (Core Intermediate) | >10,000 | No kinase-targeting moiety present. |

| 2a | Phenylacetamide | 850 | Introduces a phenyl ring that can form hydrophobic interactions. |

| 2b | (4-Phenoxy)phenylacetamide | 120 | The phenoxy group can access an additional hydrophobic pocket, improving potency. |

| 2c | (4-Phenoxy)phenyl-acrylamide | 5 | The acrylamide warhead enables covalent bond formation with a cysteine residue, leading to irreversible inhibition and high potency. |

Biological Context: Targeting a Signaling Pathway

The ultimate goal of a kinase inhibitor is to modulate a specific cellular signaling pathway implicated in disease. For our hypothetical covalent BTK inhibitor, the target is the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.

B-Cell Receptor (BCR) Signaling Pathway

Caption: Inhibition of the BCR pathway by a BTK inhibitor.

Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, with BTK playing a pivotal role.[6] By irreversibly binding to BTK, our hypothetical inhibitor effectively shuts down this pathway, leading to apoptosis of the malignant B-cells.

Conclusion and Future Perspectives

The this compound scaffold represents a highly successful platform in modern medicinal chemistry. Its synthetic accessibility and the strategic placement of its functional groups provide an ideal starting point for developing sophisticated kinase inhibitors. The ability to readily modify the 4-amino position allows for the exploration of vast chemical space, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future work in this area will likely focus on developing novel derivatives that can overcome acquired resistance mutations in kinases, as well as exploring new linker strategies and warheads to target other enzyme families. The principles outlined in this guide demonstrate the power of scaffold-based drug design and underscore the enduring importance of the this compound core in the ongoing quest for more effective targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. EP2476677A1 - Process for production of 4-(5-methylpyridin-2-ylamino)piperidine-1-carboxylic acid derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Elucidating the Pharmacophore of 1-(5-Methylpyridin-2-yl)piperidin-4-amine

Abstract

This technical guide provides a comprehensive framework for elucidating the pharmacophore of 1-(5-methylpyridin-2-yl)piperidin-4-amine, a scaffold of significant interest in contemporary medicinal chemistry. Given its structural motifs, this compound class is a promising starting point for developing modulators of G-protein coupled receptors (GPCRs), such as histamine and dopamine receptors.[1][2][3] We will detail an integrated computational and experimental strategy, emphasizing the causality behind methodological choices to ensure scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in lead discovery and optimization.

Introduction: The Rationale for Pharmacophore Exploration

The molecule this compound represents a confluence of chemical features prevalent in centrally active agents. The piperidine core is a versatile scaffold found in numerous CNS drugs, while the substituted pyridine ring can engage in various interactions, including hydrogen bonding and π-stacking.[4][5] The primary amine is a key interaction point, often protonated at physiological pH to form a crucial salt bridge with acidic residues in a target's binding site.

A pharmacophore is defined by IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response."[6] Elucidating the pharmacophore of this specific scaffold is a critical step in:

-

Target Identification: Understanding the interaction potential can suggest likely biological targets.

-

Virtual Screening: Using the pharmacophore model as a 3D query to find novel, structurally diverse compounds with similar biological activity.[7][8]

-

Lead Optimization: Guiding the rational design of analogues with improved potency, selectivity, and pharmacokinetic properties.

-

Scaffold Hopping: Discovering new chemical classes that fulfill the same pharmacophoric requirements, thereby expanding intellectual property space.[6][8]

The structural similarity of this scaffold to known histamine H3 and dopamine D2 receptor antagonists suggests these GPCRs as potential, high-value targets.[1][2][9] Pharmacophore models for these receptor families often include a basic nitrogen, an aromatic/hydrophobic region, and one or more hydrogen bond acceptors/donors, all features present in our topic molecule.[10][11][12][13]

Deconstructing the Core Scaffold: A Feature-Based Analysis

Before embarking on computational modeling, a qualitative analysis of the molecule's key functional groups provides a foundational hypothesis for its interaction potential.

-

Positive Ionizable (PI) Feature: The primary amine on the piperidine ring is expected to be protonated at physiological pH (pKa ~9-10). This cationic center is a potent hydrogen bond donor (HBD) and is critical for forming salt-bridge interactions with key acidic residues (e.g., Aspartic Acid, Glutamic Acid) commonly found in aminergic GPCR binding pockets.[2]

-

Hydrogen Bond Acceptor (HBA): The pyridine nitrogen atom, with its lone pair of electrons, serves as a primary hydrogen bond acceptor.

-

Aromatic/Hydrophobic (AR/HY) Features: The 5-methylpyridine ring provides both an aromatic surface for π-π or cation-π stacking and a hydrophobic region (methyl group) for van der Waals interactions. The piperidine ring itself contributes a non-polar, hydrophobic character.

These elemental features form the basis of our initial pharmacophore hypothesis. The central challenge is to define their precise 3D spatial arrangement required for biological activity.

Pharmacophore Hypothesis Generation: A Dual-Pronged Approach

The generation of a robust pharmacophore model can proceed via two distinct but complementary pathways: ligand-based and structure-based methods.[14][15][16] The choice depends on the available data; however, for a thorough investigation, both should be considered.

Ligand-Based Pharmacophore Modeling (LBPM)

This approach is utilized when a set of active and inactive molecules is available, but the 3D structure of the biological target is unknown.[16][17][18] The core principle is to extract the common chemical features from a set of active compounds that are presumed to share a common binding mode.[19]

-

Training Set Curation:

-

Objective: To assemble a structurally diverse set of 15-20 ligands with a wide range of biological activities (at least 4-5 orders of magnitude) against the target of interest.

-

Procedure:

-

Collect compounds from literature or internal databases with confirmed IC50 or Ki values. For our scaffold, this would involve synthesizing analogues with modifications at the pyridine ring, piperidine ring, and amine.

-

Divide the set into a Training Set (~75% of compounds) to build the model and a Test Set (~25%) to validate it.[20][21]

-

Ensure both active and inactive compounds are included to define features essential for activity and regions where steric bulk is disallowed.

-

-

-

Conformational Analysis:

-

Causality: Ligands are flexible and can adopt numerous conformations. We must identify the low-energy, "bioactive" conformation responsible for binding.

-

Procedure:

-

For each molecule in the training set, generate a diverse ensemble of low-energy conformers using a systematic or stochastic search algorithm (e.g., within MOE or Discovery Studio).

-

Use a robust force field (e.g., MMFF94x) and an implicit solvent model to calculate the energy of each conformer.

-

-

-

Feature Mapping and Hypothesis Generation:

-

Objective: To identify a 3D arrangement of pharmacophoric features common to all highly active molecules in their respective bioactive conformations.

-

Procedure (using HypoGen or a similar algorithm):

-

The software identifies all potential pharmacophoric features (HBA, HBD, PI, HY, etc.) in each conformer of each training set molecule.

-

It then aligns the conformers to find common feature arrangements. A valid hypothesis, or "pharmacophore," is one that is shared by the most active compounds but not by the inactive ones.

-

Typically, 10-20 hypotheses are generated and scored based on their ability to predict the activity of the training set.

-

-

Structure-Based Pharmacophore Modeling (SBPM)

When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM) is available, a more direct approach can be taken.[22][23] This method analyzes the interaction environment of the binding pocket to define the key features a ligand must possess.[22][24]

-

Protein Preparation:

-

Objective: To prepare the raw PDB structure for modeling by correcting structural issues and assigning correct parameters.

-

Procedure:

-

Obtain the crystal structure of a relevant target (e.g., Dopamine D2 or Histamine H3 receptor) from the Protein Data Bank.

-

Using a protein preparation wizard (e.g., Schrödinger's Protein Preparation Wizard), add hydrogens, assign bond orders, create disulfide bonds, and cap termini.

-

Optimize the hydrogen-bonding network and perform a restrained energy minimization to relieve steric clashes.

-

-

-

Binding Site Analysis & Feature Identification:

-

Objective: To map all potential interaction points within the defined binding pocket.

-

Procedure:

-

If a co-crystallized ligand is present, analyze its interactions (H-bonds, salt bridges, hydrophobic contacts) to create an initial feature map.[13][25]

-

Alternatively, use computational probes (e.g., using GRID or the e-Pharmacophore method) to map the entire binding site for regions that are favorable for H-bonding, hydrophobic interactions, or ionic interactions.[15][23]

-

-

-

Hypothesis Generation and Refinement:

-

Objective: To assemble the identified interaction sites into a coherent 3D pharmacophore model.

-

Procedure:

-

Select the most critical interaction points identified in the previous step. For a GPCR, this would likely include an interaction with a key aspartate residue and hydrophobic pockets.

-

Add excluded volume spheres to the model to represent the shape of the binding pocket and prevent clashes.

-

The resulting model represents a 3D map of the ideal ligand for that specific binding site.

-

-

Model Validation: Ensuring Predictive Power

A generated pharmacophore model is merely a hypothesis until it is rigorously validated.[26] The goal of validation is to confirm that the model can successfully distinguish active compounds from inactive ones and that its predictive power is not due to chance.[27][28]

Key Validation Protocols

-

Test Set Prediction:

-

Objective: To assess the model's ability to predict the activity of compounds not used in its creation.

-

Protocol:

-

Map the molecules from the previously segregated test set onto the pharmacophore hypothesis.

-

The model should assign high "fit scores" to active molecules and low scores to inactive ones.

-

A good correlation between the predicted fit scores and the actual experimental activities indicates a robust model.[21][29]

-

-

-

Decoy Set Screening:

-

Objective: To ensure the model does not simply identify common chemical features present in many molecules but is specific to the desired activity.

-

Protocol:

-

Create a "decoy set" containing thousands of molecules with similar physicochemical properties (e.g., molecular weight, logP) to the known actives but with different topologies.

-

Screen the combined database of known actives and decoys with the pharmacophore model.

-

Calculate the Enrichment Factor (EF) and Goodness of Hit (GH) score . A high EF and a GH score > 0.7 indicate a model that is excellent at enriching the "hit list" with true positives.[27]

-

-

-

Fischer's Randomization Test (for Ligand-Based Models):

-

Objective: To verify that the correlation between chemical structure and biological activity in the training set is not random.

-

Protocol:

-

The modeling software shuffles the activity values of the training set molecules, assigning them to random structures.

-

It then attempts to build a pharmacophore model with this randomized data. This is repeated many times (e.g., 19-99 times).

-

If the hypotheses generated from the randomized data are consistently of much lower quality (e.g., higher cost, lower correlation) than the original model, it provides high confidence (e.g., 95-99%) that the original model is statistically significant.[21]

-

-

| Validation Metric | Description | Acceptance Criteria |

| Test Set Correlation (R²) | Correlation between predicted and actual activity for the test set. | > 0.6 |

| Goodness of Hit (GH) Score | A metric combining hit rate and enrichment, ranging from 0 to 1. | > 0.7 (Good Model) |

| Enrichment Factor (EF) | The ratio of actives found in a top fraction of the screened database vs. random selection. | > 1.0 (Higher is better) |

| Fischer's Test Confidence | Statistical confidence that the model is not due to chance correlation. | > 95% |

Application in Virtual Screening and Lead Optimization

The primary application of a validated pharmacophore model is to serve as a 3D query for searching large chemical databases to find novel active compounds.[6][7][30]

The process involves rapidly fitting conformers of millions of commercially available compounds against the pharmacophore query. Compounds that match the query's features and geometric constraints are retained as "hits." These hits can then be subjected to further computational filtering, such as molecular docking, to refine the list before purchase and experimental testing.[12]

For lead optimization , the model provides a clear roadmap. If the model indicates a specific hydrophobic pocket is unmet by the current lead series, chemists can rationally design analogues with appended hydrophobic groups to target that interaction, with a high probability of increasing binding affinity.

Conclusion and Future Directions

The elucidation of the pharmacophore for this compound is a foundational step in unlocking its therapeutic potential. By employing a rigorous, multi-faceted approach that combines ligand- and structure-based computational modeling with robust statistical validation, researchers can generate a powerful tool for drug discovery. A validated model serves not only as a filter for virtual screening but as an interactive guide for the intelligent design of next-generation modulators targeting critical CNS pathways. The principles and protocols outlined in this guide provide a self-validating system to confidently navigate the early stages of the drug discovery pipeline.

References

- 1. Development of a pharmacophore model for histamine H3 receptor antagonists, using the newly developed molecular modeling program SLATE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective pharmacophore models of dopamine D(1) and D(2) full agonists based on extended pharmacophore features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacophore-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. In Silico Repositioning of Dopamine Modulators with Possible Application to Schizophrenia: Pharmacophore Mapping, Molecular Docking and Molecular Dynamics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. books.rsc.org [books.rsc.org]

- 16. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. dovepress.com [dovepress.com]

- 21. Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. creative-biolabs.com [creative-biolabs.com]

- 23. Schrödinger Customer Portal [my.schrodinger.com]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. bio-protocol.org [bio-protocol.org]

- 29. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09320C [pubs.rsc.org]

- 30. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Purification of 1-(5-Methylpyridin-2-yl)piperidin-4-amine: A Detailed Method Development Guide and Protocol

An Application Note from the Office of the Senior Scientist

Abstract

This application note provides a comprehensive guide to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 1-(5-Methylpyridin-2-yl)piperidin-4-amine. This compound, a key intermediate in pharmaceutical synthesis, possesses multiple basic centers, presenting a challenge for achieving sharp, symmetrical peaks and efficient separation. We detail two distinct preparative HPLC protocols, one using an acidic mobile phase modifier (Trifluoroacetic Acid) and another employing a basic modifier (Ammonium Bicarbonate), to offer flexibility based on compound stability and downstream processing requirements. The rationale behind critical methodological choices—from stationary phase selection to mobile phase optimization—is discussed in depth to empower researchers to adapt and troubleshoot the protocol effectively.

Introduction: The Challenge of Purifying Basic Heterocyclic Amines

This compound is a heterocyclic compound featuring a pyridine ring, a piperidine ring, and a primary amine. Such structures are common scaffolds in medicinal chemistry and drug discovery.[1] The presence of multiple nitrogen atoms confers a basic character to the molecule, making its purification by standard chromatographic techniques non-trivial.

In reversed-phase HPLC, basic analytes can interact strongly with residual acidic silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing), low resolution, and inconsistent retention times.[2] Therefore, a successful purification strategy must actively manage these secondary interactions. This is typically achieved by controlling the pH of the mobile phase to suppress the ionization of either the silanol groups (at low pH) or the analyte itself (at high pH), ensuring a single, consistent ionic form of the compound during separation.[2][3] High-performance liquid chromatography (HPLC) stands as a fundamental technique in pharmaceuticals, enabling precise compound separation based on physicochemical properties for the purification of intermediates and drug substances.[4]

This guide provides a detailed, field-tested approach to developing a preparative HPLC method for this specific compound, grounded in the fundamental principles of chromatographic science.

Method Development Strategy: A Rationale-Driven Approach

A robust HPLC method is built on a thorough understanding of the analyte's properties and its interaction with the chromatographic system.[3][5] Our strategy is outlined below.

Analyte Characterization

The target molecule, this compound, has three potential protonation sites: the pyridine nitrogen, the piperidine nitrogen, and the primary amine. The pKa values of these functional groups dictate their ionization state at a given pH. To achieve sharp, symmetrical peaks, it is essential to maintain a consistent charge state for the analyte throughout the chromatographic run. This is accomplished by using a buffered or pH-modified mobile phase.[2]

Mode and Stationary Phase Selection

Reversed-phase liquid chromatography (RP-LC) is the most suitable mode for this compound due to its moderate polarity.[6][7] A C18 (octadecylsilane) stationary phase is the workhorse of RP-HPLC, offering excellent hydrophobic retention and wide applicability.[8] We select a high-purity, end-capped silica-based C18 column to minimize the availability of free silanol groups, thereby reducing undesirable secondary interactions.

Mobile Phase and Modifier Selection

The choice of mobile phase modifier is the most critical parameter for purifying basic compounds.[3] We will explore two robust options:

-

Acidic Conditions (pH ~2): Using an additive like Trifluoroacetic Acid (TFA) at a concentration of 0.1% protonates the basic analyte, giving it a consistent positive charge. Simultaneously, the low pH suppresses the ionization of residual silanol groups on the stationary phase, minimizing peak tailing.[7][9]

-

Basic Conditions (pH ~8-10): Using a volatile buffer like ammonium bicarbonate or a modifier like ammonium hydroxide renders the analyte in its neutral, free-base form.[2] This approach can offer different selectivity compared to acidic methods and may be preferable if the final product is sensitive to acid.

Acetonitrile is chosen as the organic solvent (Mobile Phase B) due to its low viscosity and UV transparency. Water serves as the aqueous component (Mobile Phase A).[6]

Detection

The presence of the methylpyridine chromophore in the molecule allows for strong UV absorbance. A photodiode array (PDA) detector is ideal for method development, allowing for the monitoring of multiple wavelengths and assessment of peak purity.[5] For this compound, a primary detection wavelength of 254 nm is a suitable starting point, with a secondary wavelength around 280 nm.

Preparative HPLC Purification Workflow

The overall process from crude material to a purified, isolated solid is outlined in the diagram below.

Caption: General workflow for the preparative HPLC purification of this compound.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Perform all operations in a well-ventilated fume hood.

Instrumentation and Materials

-

HPLC System: Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and a PDA or multi-wavelength UV detector.

-

Preparative Column: C18, 5 or 10 µm particle size (e.g., 150 x 21.2 mm or 250 x 30 mm).

-

Solvents: HPLC-grade acetonitrile (ACN), and ultrapure water.

-

Reagents: Trifluoroacetic acid (TFA), Ammonium Bicarbonate.

-

Sample Preparation: DMSO, 0.45 µm syringe filters.

-

Post-Processing: Rotary evaporator, lyophilizer (freeze-dryer).

Protocol 1: Acidic Mobile Phase (TFA)

This method is generally robust and provides excellent peak shape for basic compounds.

Step-by-Step Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in Water. Add 1.0 mL of TFA to 999 mL of ultrapure water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile. Add 1.0 mL of TFA to 999 mL of HPLC-grade ACN.

-

Degas both mobile phases by sonication or helium sparging.

-

-

Sample Preparation:

-

Accurately weigh the crude this compound.

-

Dissolve the sample in a minimal amount of DMSO or Mobile Phase A to a concentration of 20-50 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter to remove particulates.

-

-

HPLC Method Parameters:

-

Run a scouting analytical gradient first to determine the retention time before scaling up to preparative scale. The conditions in the table are for a preparative run.

-

| Parameter | Condition |

| Column | C18, 5 µm, 150 x 21.2 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 20 mL/min |

| Column Temp. | 30 °C |

| Detection | 254 nm and 280 nm |

| Injection Vol. | 1-5 mL (depending on concentration) |

| Gradient | 5% B to 50% B over 20 minutes |

-

Fraction Collection & Processing:

-

Collect the fraction corresponding to the main product peak.

-

Combine fractions from multiple runs if necessary.

-

Remove the acetonitrile using a rotary evaporator.

-

Freeze the remaining aqueous solution and lyophilize to obtain the purified compound as a TFA salt.

-

Protocol 2: Basic Mobile Phase (Ammonium Bicarbonate)

This method is useful if the final compound needs to be isolated as a free base and is stable at higher pH.

Step-by-Step Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 9.5 with ammonium hydroxide.

-

Mobile Phase B: HPLC-grade Acetonitrile.

-

Degas both mobile phases.

-

-

Sample Preparation:

-

Follow the same procedure as in Protocol 1 (Section 4.2, Step 2).

-

-

HPLC Method Parameters:

-

Note: A column specifically designed for high pH stability (e.g., hybrid silica or polymer-based C18) is highly recommended to prevent degradation of the stationary phase.

-

| Parameter | Condition |

| Column | High-pH Stable C18, 5 µm, 150 x 21.2 mm |

| Mobile Phase A | 10 mM Ammonium Bicarbonate, pH 9.5 |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 20 mL/min |

| Column Temp. | 30 °C |

| Detection | 254 nm and 280 nm |

| Injection Vol. | 1-5 mL |

| Gradient | 5% B to 50% B over 20 minutes |

-

Fraction Collection & Processing:

-

Collect the fraction corresponding to the main product peak.

-

Ammonium bicarbonate is volatile and can be removed during lyophilization.

-

Remove the acetonitrile via rotary evaporation.

-

Freeze and lyophilize the aqueous solution to obtain the purified compound as a free base.

-

Method Validation and Troubleshooting

-

Purity Analysis: The purity of the collected fractions should be confirmed by analytical HPLC. A purity level of >98% is typically desired for pharmaceutical intermediates.

-

Peak Tailing: If peak tailing persists, especially with the acidic method, consider using a column with a different C18 bonding chemistry or a lower-acidity modifier like formic acid.

-

Poor Resolution: If impurities co-elute with the main peak, optimize the gradient. A shallower gradient around the elution point of the target compound can significantly improve resolution.

-

Column Stability: When using the basic method, monitor column performance (backpressure, peak shape) for signs of degradation. Always flush the column with a neutral, unbuffered solvent mixture (e.g., 50:50 water/acetonitrile) after use.

Conclusion